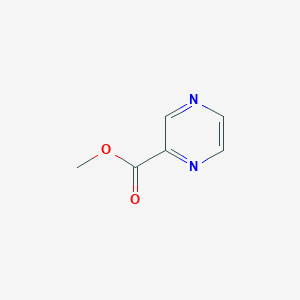

methyl pyrazine-2-carboxylate

Übersicht

Beschreibung

OSM-S-147 is a compound that has garnered attention in the scientific community due to its unique properties and potential applications. It is known for its role as an activator of the endoplasmic reticulum stress sensing protein ATF6. This compound has shown promise in reducing the secretion and extracellular aggregation of destabilized amyloidogenic variants of transthyretin and light chain proteins .

Vorbereitungsmethoden

The synthesis of OSM-S-147 involves several steps. The construction of the thienopyrimidine scaffold is a crucial part of the process. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Analyse Chemischer Reaktionen

OSM-S-147 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene oder Nukleophile wie Natriumhydroxid.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

MPC has shown promise as an immunomodulator, particularly in cancer therapy. Research indicates that it can inhibit the STING (Stimulator of Interferon Genes) pathway, which is often dysregulated in cancerous tissues. By antagonizing this pathway, MPC may help in reducing tumor growth and enhancing immune response against cancer cells.

Case Study: Inhibition of STING Pathway

A study demonstrated that MPC could effectively inhibit STING activation, leading to decreased tumor proliferation in animal models. This suggests potential therapeutic applications in oncology where STING activation contributes to immune evasion by tumors .

Antimicrobial Activity

MPC derivatives have been synthesized and evaluated for their antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (Mtb). The modification of MPC into more lipophilic derivatives has been shown to enhance its activity against Mtb.

Data Table: Antimicrobial Activity of MPC Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| MPC | 100 | Mtb |

| 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acid | 1.56 | Mtb |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | 3.13 | Mtb |

This table illustrates that while MPC itself has limited activity, its derivatives exhibit significantly enhanced efficacy against tuberculosis .

Agricultural Applications

In agriculture, MPC has been explored as a potential fungicide due to its structural similarity to known fungicidal compounds. Research has indicated that modifications of MPC can lead to the development of effective fungicides targeting plant pathogens.

Case Study: Development of Fungicide

A novel compound derived from MPC was tested against various fungal strains affecting crops and showed promising results in inhibiting fungal growth, suggesting its potential use as a biopesticide .

Synthesis and Characterization

The synthesis of MPC typically involves the following steps:

- Starting Material : Pyrazine-2-carboxylic acid.

- Reagents : Methanol and a suitable catalyst (e.g., sulfuric acid).

- Procedure :

- Mix pyrazine-2-carboxylic acid with methanol.

- Heat the mixture under reflux for several hours.

- Purify the resulting methyl ester through recrystallization.

This method provides a straightforward approach to producing high-purity MPC suitable for research applications .

Wirkmechanismus

The mechanism of action of OSM-S-147 involves the activation of the endoplasmic reticulum stress sensing protein ATF6. This activation proceeds via metabolic activation to a reactive electrophile that selectively modifies endoplasmic reticulum proteins, including multiple protein disulfide isomerases . This modification helps in reducing the secretion and extracellular aggregation of destabilized amyloidogenic variants of transthyretin and light chain proteins.

Vergleich Mit ähnlichen Verbindungen

OSM-S-147 wird mit anderen ähnlichen Verbindungen in der Aminothienopyrimidin-Reihe verglichen. Einige der ähnlichen Verbindungen umfassen:

Biologische Aktivität

Methyl pyrazine-2-carboxylate (MPC) is a compound of interest due to its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article explores the biological activity of MPC, detailing its mechanisms, efficacy against various pathogens, and cytotoxicity profiles based on recent research findings.

- Molecular Formula : C6H6N2O2

- CAS Number : 72662-63-0

- Molar Mass : 138.12 g/mol

- Appearance : Solid, typically white to off-white powder

- Solubility : Soluble in methanol and dichloromethane

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MPC against various pathogens, including bacteria and fungi. The following table summarizes key findings regarding its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 12.5 - 25 µg/mL | |

| Staphylococcus aureus | 50 µg/mL | |

| Candida albicans | 100 µg/mL |

The mechanisms through which MPC exerts its antimicrobial effects include:

- Inhibition of Cell Wall Synthesis : MPC has been shown to interfere with the biosynthesis of essential components of bacterial cell walls.

- Disruption of Membrane Integrity : It may disrupt the integrity of microbial membranes, leading to cell lysis.

- Interference with Metabolic Pathways : MPC affects metabolic pathways crucial for microbial survival, particularly in Mycobacterium tuberculosis.

Cytotoxicity Studies

While assessing the therapeutic potential of MPC, it's crucial to evaluate its cytotoxicity. The following results were obtained from cytotoxicity assays conducted on human cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | HepG2 | >750 | >60 |

| Methyl Derivative (e.g., 3-(4-Nitrophenyl)carbamoyl) | HepG2 | 252.4 | 25.24 |

The selectivity index indicates that MPC has a favorable profile, showing significant antimicrobial activity against M. tuberculosis while exhibiting low cytotoxicity towards human liver cells (HepG2) .

Case Studies and Research Findings

-

Study on Antimycobacterial Activity :

A study evaluated various derivatives of pyrazine-2-carboxylic acids, including MPC. The results indicated that certain derivatives had comparable activity to established antimycobacterial agents like pyrazinamide (PZA), particularly under acidic conditions which enhance their efficacy . -

Cytotoxicity Assessment :

In vitro studies demonstrated that MPC and its derivatives did not significantly reduce cell viability at concentrations that were effective against M. tuberculosis. This suggests a potential for therapeutic use with minimal side effects . -

Synergistic Effects :

Research indicated that combining MPC with other antimicrobial agents could enhance its effectiveness against resistant strains of bacteria, suggesting a potential avenue for developing combination therapies .

Eigenschaften

IUPAC Name |

methyl pyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6(9)5-4-7-2-3-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIIRMSFZNYMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064131 | |

| Record name | Pyrazinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6164-79-0 | |

| Record name | Methyl 2-pyrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6164-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pyrazinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-pyrazinecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrazinecarboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pyrazinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PYRAZINOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90NZ6P9NG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of methyl pyrazine-2-carboxylate?

A1: this compound (also called Methyl 2-pyrazinecarboxylate) has the molecular formula C6H6N2O2. [, , ] Its structure features a pyrazine ring substituted with a carboxylate group at the 2-position and a methyl group at the 5-position. [, ] Spectroscopic data, such as FT-IR, FT-Raman, 1H NMR, and 13C NMR, have been reported, providing further insights into its structural characteristics. [, ] The crystal structure reveals that the molecule is nearly planar. []

Q2: How does the structure of this compound influence its interactions and properties?

A2: The presence of nitrogen atoms in the pyrazine ring of this compound enables it to participate in hydrogen bonding interactions. [] These interactions, specifically C—H⋯O and C—H⋯N, contribute to the formation of a three-dimensional network in its crystal structure. [] Moreover, the carboxylate group offers a site for coordination with metal ions, as demonstrated by its use in synthesizing cobalt and silver complexes. [, ] This coordination ability is crucial for designing metal-organic frameworks (MOFs). []

Q3: What are the potential applications of this compound in material science?

A3: this compound serves as a valuable building block in the synthesis of metal-organic frameworks (MOFs). [] For instance, it has been utilized to create a cyanide-bridged MOF, [Nd(mpca)2Nd(H2O)6Mo(CN)8]·nH2O (where mpca is 5-methyl-2-pyrazinecarboxylate), which exhibits promising proton conductivity. [] This property makes such MOFs potentially useful in applications like fuel cells.

Q4: Has computational chemistry been employed to study this compound?

A4: Yes, computational studies have been conducted on this compound. [, ] Molecular docking studies, using targets like Thioredoxin peroxidase B, have been performed to investigate its potential antioxidant activity. [] Additionally, QSAR (Quantitative Structure-Activity Relationship) studies have explored the relationship between its structure and activity, revealing parameters like partition coefficient and polar surface area. [] These computational approaches contribute to a deeper understanding of its properties and potential applications.

Q5: Are there any known derivatives of this compound and their activities?

A5: Researchers have synthesized several derivatives of this compound, including tetrahydroimidazo[1,2-a]pyrazine derivatives. [] These derivatives were tested for their antioxidant and anti-diabetic activities. Notably, compounds with electron-withdrawing groups like nitro and bromo exhibited potent activity. [] These findings highlight the impact of structural modifications on biological activity and the potential of this compound derivatives as lead compounds for drug discovery.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.